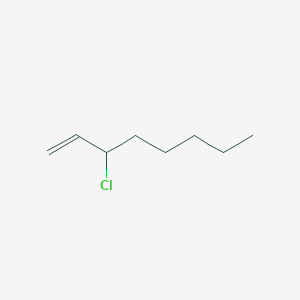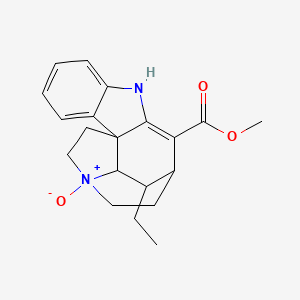
2,3-Dimethylhexanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylhexanedioic acid is an organic compound with the molecular formula C8H14O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimethylhexanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethylhexane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,3-dimethylhexane using air or oxygen in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce smaller carboxylic acids or carbon dioxide and water.
Reduction: Reduction of this compound can yield the corresponding alcohols or aldehydes.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alcohols, amines, and acyl chlorides are frequently used in substitution reactions.
Major Products Formed
Oxidation: Smaller carboxylic acids, carbon dioxide, and water.
Reduction: Alcohols and aldehydes.
Substitution: Esters, amides, and anhydrides.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylhexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,3-dimethylhexanedioic acid exerts its effects depends on the specific context of its use. In chemical reactions, the carboxyl groups act as reactive sites for nucleophilic attack, leading to the formation of various products. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanedioic acid: A simpler dicarboxylic acid with a similar structure but without the methyl groups.
2,2-Dimethylhexanedioic acid: Another isomer with methyl groups at different positions.
3,3-Dimethylhexanedioic acid: An isomer with methyl groups on the third carbon atoms.
Uniqueness
2,3-Dimethylhexanedioic acid is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
50986-96-4 |
|---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
2,3-dimethylhexanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-5(3-4-7(9)10)6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
XBWDUMFGSLBSGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)O)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


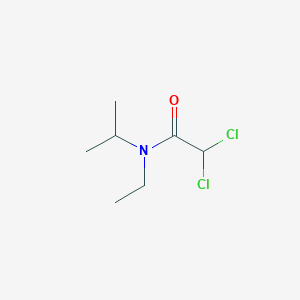

![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
![5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14667451.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
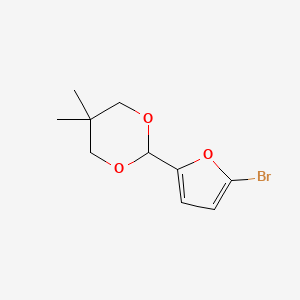
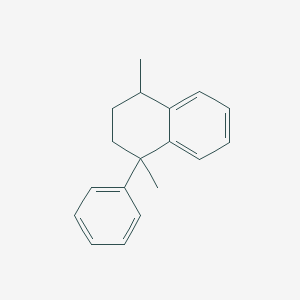

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)

![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
